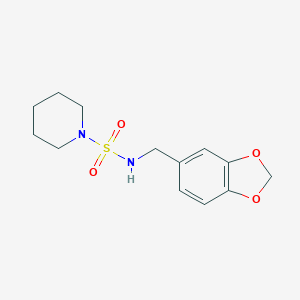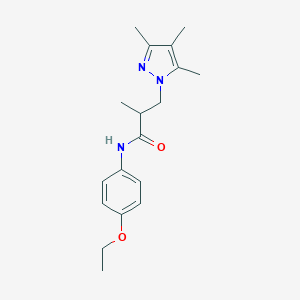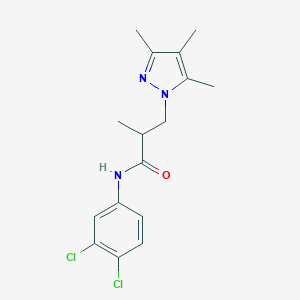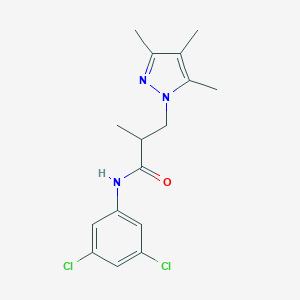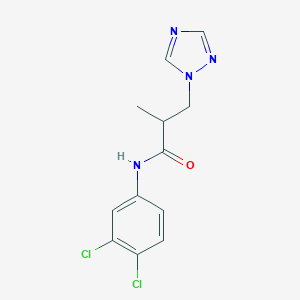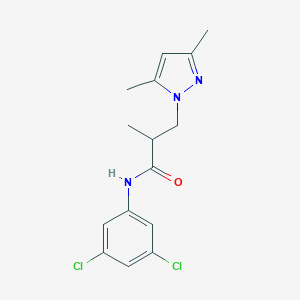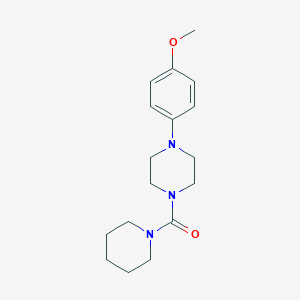
(4-(4-Metoxifenil)piperazin-1-il)(piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a piperidine ring through a methanone linkage
Aplicaciones Científicas De Investigación
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmaceutical Research: It is used in the study of drug-receptor interactions and the development of receptor agonists and antagonists.
Biological Research: It is used in the study of cellular signaling pathways and the modulation of neurotransmitter systems.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mecanismo De Acción
Target of Action
The primary targets of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect various biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the action of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is the potential treatment of various neurological conditions. This is due to its interaction with alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown alpha1-adrenergic affinity, indicating potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Formation of the Piperidine Intermediate: Separately, piperidine is reacted with formaldehyde to form piperidin-1-ylmethanol.
Coupling Reaction: The final step involves the coupling of 4-(4-methoxyphenyl)piperazine with piperidin-1-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone.
Reduction: Formation of (4-(4-methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Similar Compounds
(4-(4-Hydroxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a hydroxyl group instead of a methoxy group.
(4-(4-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a chlorine atom instead of a methoxy group.
(4-(4-Methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets and modulate their activity, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-5-15(6-8-16)18-11-13-20(14-12-18)17(21)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQTYQGBSMUBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
